

# Application Note: Rheological Analysis of Different Caramel Preparations

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## Compound of Interest

Compound Name:	Caramel
Cat. No.:	B088784

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## Introduction

**Caramel**, a popular confectionery product, is a complex emulsion composed of a dispersed phase of fat droplets stabilized by milk proteins within a continuous aqueous sugar matrix.<sup>[1][2]</sup> <sup>[3][4]</sup> The manufacturing process involves the intricate Maillard and **caramelization** reactions, which contribute to its characteristic flavor and color.<sup>[1]</sup> The textural and flow properties of **caramel** are critical for both consumer acceptance and industrial processing, where issues like "tailing" and "cold flow" can be problematic.<sup>[1][2][3][4]</sup> Rheological analysis is a powerful tool for characterizing these properties, providing valuable insights into the effects of formulation and processing parameters.

This application note details the protocols for the rheological analysis of different **caramel** preparations, including a standard formulation and variations containing hydrocolloids. It provides a comparative analysis of their rheological behaviors, offering a framework for researchers, scientists, and drug development professionals working with complex fluid systems.

## Materials and Methods

### Caramel Preparations

Three types of **caramel** were prepared for this analysis: a standard **caramel** and two variations containing different hydrocolloids.

1. Standard **Caramel**: The standard **caramel** formulation was prepared using a common recipe.[5] The ingredients were mixed and cooked in a steam-heated boiling pan with a scraped surface stirrer.[1][5] Different batches were prepared by cooking to four distinct final average temperatures:  $113.0 \pm 0.5$  °C,  $117.0 \pm 0.5$  °C,  $120.0 \pm 0.5$  °C, and  $122.0 \pm 0.5$  °C.[1] Emulsification and premixing were conducted at 80°C using a high-shear mixer, followed by cooking with gentle agitation until the target temperature was achieved.[1] A rapid cooling stage was employed to halt further Maillard reactions.[1]
2. **Caramel** with  $\kappa$ -Carrageenan: This formulation followed the same procedure as the standard **caramel**, with a final cooking temperature of 117°C.[1] A 0.2% concentration of  $\kappa$ -carrageenan was incorporated into the initial ingredient mix.[1]
3. **Caramel** with Gellan Gum: Similar to the  $\kappa$ -carrageenan variation, this **caramel** was prepared with a final cooking temperature of 117°C and included a 0.2% concentration of gellan gum.[1]

## Experimental Protocols

### Rheological Measurements

All rheological measurements were performed in triplicate for each **caramel** sample across a temperature range of 40 to 80°C.[1]

1. Rotational Rheometry: A controlled stress rheometer was used to perform steady shear and oscillatory tests.

- Steady Shear Viscosity: Viscosity curves were generated by subjecting the samples to a controlled shear rate sweep. The resulting shear stress was measured to determine the viscosity. For **caramels** exhibiting non-Newtonian behavior, the power-law model was applied to determine the flow behavior index (n) and the consistency index (k).[1]
- Oscillatory Measurements (Viscoelasticity): Small amplitude oscillatory shear (SAOS) tests were conducted within the linear viscoelastic region of the material. The storage modulus ( $G'$ ), representing the elastic component, and the loss modulus ( $G''$ ), representing the viscous component, were measured as a function of frequency.

2. Creep and Recovery Tests: Creep tests were conducted at 20°C. A constant shear stress was applied to the sample for 100 seconds, and the resulting strain was monitored.[\[1\]](#) The stress was then removed, and the strain recovery was followed for an additional 100 seconds. [\[1\]](#) This provides information on the material's elasticity and resistance to permanent deformation.

## Data Presentation

The rheological properties of the different **caramel** preparations are summarized in the tables below.

Table 1: Effect of Final Cooking Temperature on the Water Content and Rheological Properties of Standard **Caramel**.

Final Cooking Temperature (°C)	Water Content (% w/w)	Zero Shear Viscosity at 60°C (Pa·s)	Flow Behavior Index (n)	Consistency Index (k) (Pa·s <sup>n</sup> )
113.0	~12.5	Lower	~1 (Newtonian)	-
117.0	~10.5	Intermediate	~1 (Newtonian)	-
120.0	~9.0	Higher	~1 (Newtonian)	-
122.0	7.9	Highest	~1 (Newtonian)	-

Note: Exact viscosity values were not provided in the source material, but the trend of increasing viscosity with increasing cooking temperature (and decreasing water content) was clearly stated.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Rheological Properties of Standard **Caramel** and **Caramels** with Hydrocolloids at a Final Cooking Temperature of 117°C.

Caramel Type	Hydrocolloid Content (%)	Flow Behavior Index (n)	Consistency Index (k) (Pa·s <sup>n</sup> )	Viscoelastic Behavior
Standard	0	Essentially 1 (Newtonian)	-	Predominantly viscous (G" > G')
Carrageenan	0.2	< 1 (Shear-thinning)	Increased	Elastic (Crossover of G' and G" at low frequencies)
Gellan Gum	0.2	< 1 (Shear-thinning)	Increased	Elastic

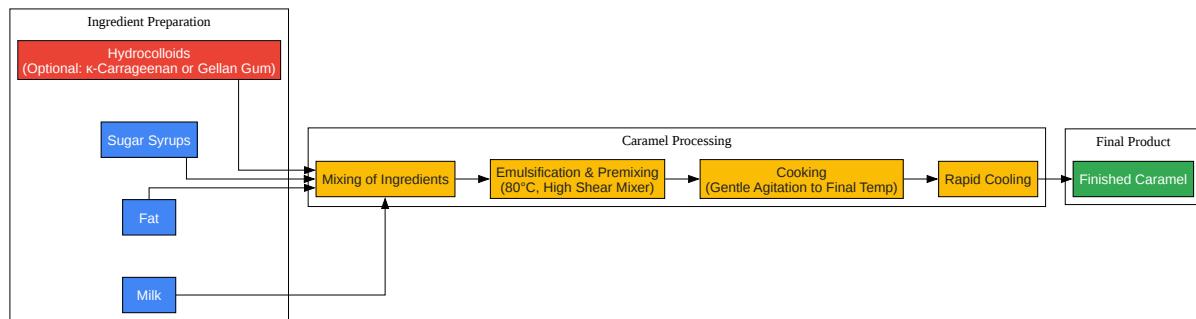
## Results and Discussion

The rheological analysis revealed significant differences between the **caramel** preparations.

**Standard Caramel:** The standard **caramel** formulations exhibited behavior close to a Newtonian liquid, where viscosity is independent of the shear rate ( $n \approx 1$ ).<sup>[1][2][3][4][6]</sup> The viscosity of these **caramels** was highly dependent on the final cooking temperature; as the temperature increased, the water content decreased, leading to a substantial increase in viscosity.<sup>[2][6][7][8]</sup>

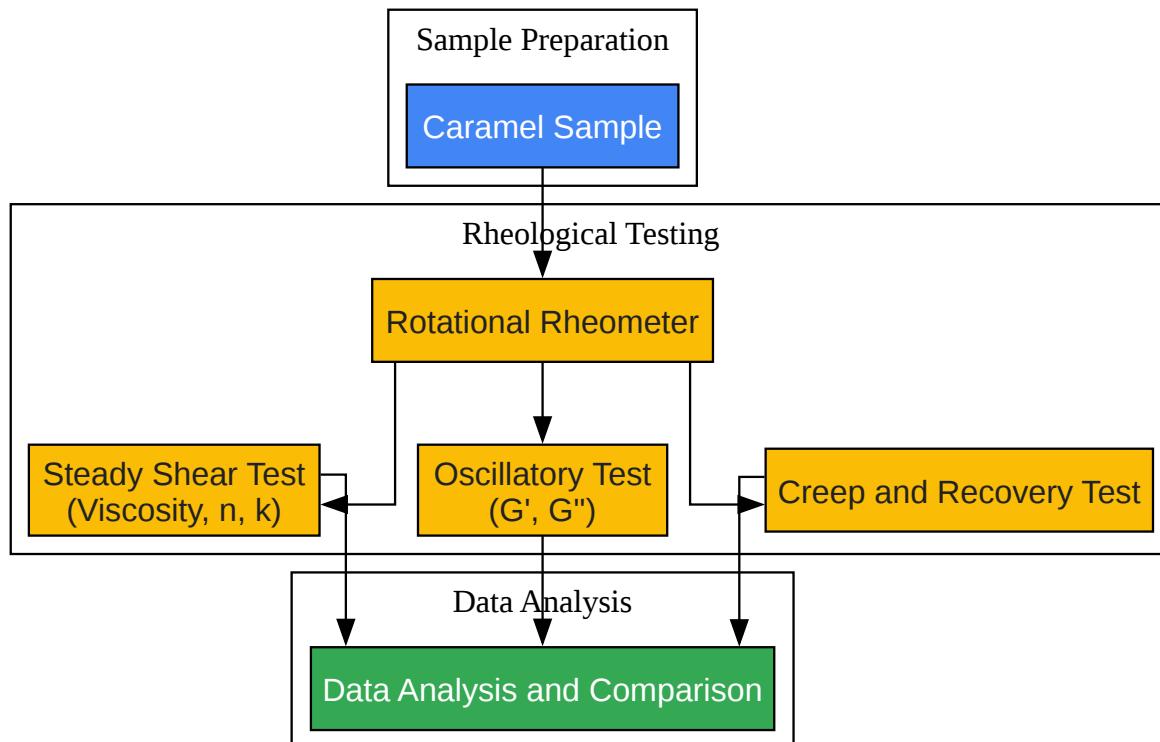
**Caramels with Hydrocolloids:** The addition of both  $\kappa$ -carrageenan and gellan gum induced non-Newtonian, shear-thinning behavior ( $n < 1$ ), meaning their viscosity decreased with an increasing shear rate.<sup>[1]</sup> These hydrocolloids also imparted significant elasticity to the **caramels**, as evidenced by the results from creep and oscillation measurements.<sup>[1][2][3][4][6]</sup> The storage modulus ( $G'$ ) increased, and a crossover of  $G'$  and  $G''$  was observed at low frequencies, indicating the formation of a gel-like structure.<sup>[1]</sup>

## Mandatory Visualizations



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Caption: Workflow for the preparation of different **caramel** samples.

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Caption: Experimental workflow for the rheological analysis of **caramel**.

## Conclusion

The rheological properties of **caramel** are significantly influenced by both processing conditions and the inclusion of hydrocolloids. Standard **caramels** behave as Newtonian fluids, with viscosity being primarily controlled by water content. The addition of hydrocolloids like  $\kappa$ -carrageenan and gellan gum introduces shear-thinning and elastic characteristics, which can be beneficial in controlling undesirable flow behaviors in industrial applications. The protocols and data presented in this application note provide a robust framework for the systematic rheological characterization of **caramel** and similar confectionery products.

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